molecular formula C32H32N2O B380911 1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

Cat. No.: B380911
M. Wt: 460.6g/mol
InChI Key: KCUNRRRNZPJVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through a Fischer indole synthesis or other methods.

    Functionalization: The indole core is then functionalized with dimethyl and diphenyl groups through electrophilic aromatic substitution reactions.

    Amination: The benzylamino group is introduced via nucleophilic substitution reactions.

    Alcohol Formation:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The benzylamino and indole groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Modulation: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(benzylamino)-3-(5,7-dimethyl-2-phenyl-1H-indol-1-yl)-2-propanol: A similar compound with one less phenyl group.

    1-(benzylamino)-3-(5,7-dimethyl-1H-indol-1-yl)-2-propanol: A compound with no phenyl groups on the indole core.

Uniqueness

1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol is unique due to its specific substitution pattern on the indole core, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C32H32N2O

Molecular Weight

460.6g/mol

IUPAC Name

1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenylindol-1-yl)propan-2-ol

InChI

InChI=1S/C32H32N2O/c1-23-18-24(2)31-29(19-23)30(26-14-8-4-9-15-26)32(27-16-10-5-11-17-27)34(31)22-28(35)21-33-20-25-12-6-3-7-13-25/h3-19,28,33,35H,20-22H2,1-2H3

InChI Key

KCUNRRRNZPJVQM-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=C(N2CC(CNCC3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2CC(CNCC3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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